Thiourea, N,N'-bis(4-butylphenyl)-
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Overview
Description
Thiourea, N,N’-bis(4-butylphenyl)- is an organosulfur compound that belongs to the class of thiourea derivatives. These compounds are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms. Thiourea derivatives have gained significant attention due to their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiourea, N,N’-bis(4-butylphenyl)- can be synthesized through several methods. One common approach involves the reaction of 4-butylaniline with thiophosgene (CSCl2) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently reacts with another equivalent of 4-butylaniline to yield the desired thiourea derivative .
Another method involves the reaction of 4-butylaniline with carbon disulfide (CS2) in the presence of a base, followed by the addition of an oxidizing agent such as hydrogen peroxide (H2O2) to form the thiourea derivative .
Industrial Production Methods
Industrial production of thiourea derivatives often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The reactions are typically carried out in batch or continuous reactors, with careful control of reaction conditions to ensure high yields and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Thiourea, N,N’-bis(4-butylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the thiocarbonyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Sulfonyl derivatives
Reduction: Amines
Substitution: Thiocarbonyl-substituted compounds
Scientific Research Applications
Thiourea, N,N’-bis(4-butylphenyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of thiourea, N,N’-bis(4-butylphenyl)- involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds with biological molecules, leading to changes in their structure and function. For example, it can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access . Additionally, its antioxidant properties allow it to scavenge free radicals, reducing oxidative stress in cells .
Comparison with Similar Compounds
Similar Compounds
Thiourea: The parent compound with a simpler structure, used in similar applications but with different reactivity and properties.
N,N’-bis(4-chlorophenyl)thiourea: A derivative with chlorine substituents, exhibiting different biological activities and chemical reactivity.
N,N’-bis(4-methylphenyl)thiourea: A derivative with methyl substituents, used in organic synthesis and coordination chemistry.
Uniqueness
Thiourea, N,N’-bis(4-butylphenyl)- is unique due to the presence of butyl groups, which influence its solubility, reactivity, and biological activity. The butyl groups can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic biological targets. Additionally, the steric effects of the butyl groups can impact the compound’s reactivity in chemical reactions, making it a valuable reagent in organic synthesis.
Properties
CAS No. |
25056-68-2 |
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Molecular Formula |
C21H28N2S |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
1,3-bis(4-butylphenyl)thiourea |
InChI |
InChI=1S/C21H28N2S/c1-3-5-7-17-9-13-19(14-10-17)22-21(24)23-20-15-11-18(12-16-20)8-6-4-2/h9-16H,3-8H2,1-2H3,(H2,22,23,24) |
InChI Key |
YWLKYPUCVSNTPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)CCCC |
Origin of Product |
United States |
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